molecular formula C14H21BO2 B1375666 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1232132-73-8

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1375666
CAS No.: 1232132-73-8
M. Wt: 232.13 g/mol
InChI Key: JKDFOFHMRVPTMO-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

    Reactants: 2,3-dimethylphenylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Reaction Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

    Solvents: Aqueous or organic solvents such as ethanol, THF, or toluene.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields of scientific research:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors.

    Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another common reagent in Suzuki–Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that other boron reagents may not efficiently produce.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-8-7-9-12(11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFOFHMRVPTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232132-73-8
Record name 2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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